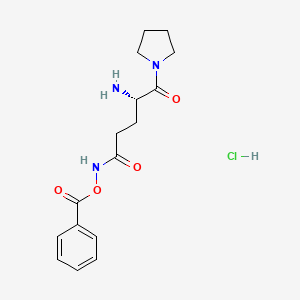
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a benzoyloxy group, a pyrrolidinyl group, and a pentanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine as the nucleophile.
Benzoylation: The benzoyloxy group is introduced through benzoylation reactions, typically using benzoyl chloride in the presence of a base.
Amination: The amino group is introduced through amination reactions, often using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of specific signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(piperidin-1-yl)pentanamide hydrochloride
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(morpholin-1-yl)pentanamide hydrochloride
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(azepan-1-yl)pentanamide hydrochloride
Uniqueness
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C16H22ClN3O4 |
|---|---|
Molekulargewicht |
355.81 g/mol |
IUPAC-Name |
[[(4S)-4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl]amino] benzoate;hydrochloride |
InChI |
InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H/t13-;/m0./s1 |
InChI-Schlüssel |
IKDLDSIXRRFKIT-ZOWNYOTGSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)[C@H](CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
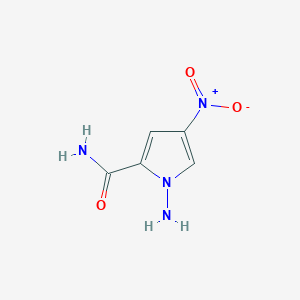
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)

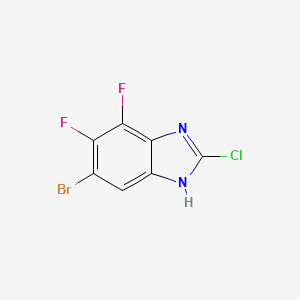
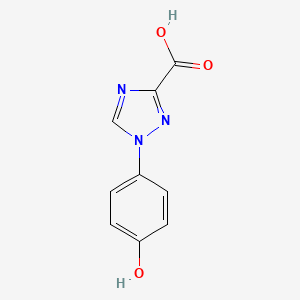
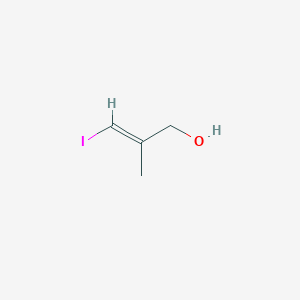
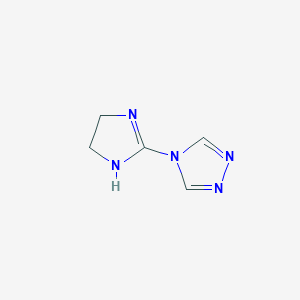

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
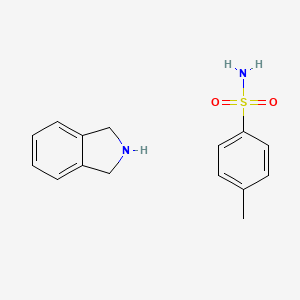
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
